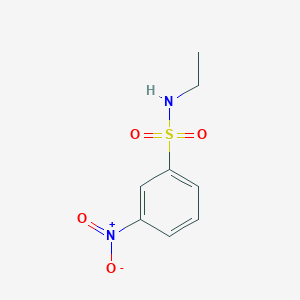

N-Ethyl 3-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJRJTMIPLQFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428430 | |

| Record name | N-Ethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-09-5 | |

| Record name | N-Ethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28860-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethyl-3-nitrobenzenesulfonamide: A Comprehensive Technical Guide

CAS Number: 28860-09-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-nitrobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. While specific research on this particular derivative is limited, its structural features—a nitro-substituted aromatic ring and a sulfonamide linkage—suggest potential applications in medicinal chemistry and as a synthetic intermediate. This technical guide provides a detailed overview of its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological activities and involvement in cellular signaling pathways, drawing upon the established roles of structurally related sulfonamide derivatives. The information is presented to facilitate further research and application in drug discovery and development.

Chemical and Physical Properties

N-Ethyl-3-nitrobenzenesulfonamide is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 28860-09-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₄S | [1] |

| Molecular Weight | 230.2 g/mol | [1] |

| Purity | ≥98% | [2] |

| Storage | Room temperature | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

This procedure is adapted from the known synthesis of 3-nitrobenzenesulfonyl chloride.[5][6]

-

Materials: Nitrobenzene, Chlorosulfonic acid, Thionyl chloride, Ice-water.

-

Procedure:

-

In a fume hood, cautiously add nitrobenzene (1.0 mol) dropwise to an excess of chlorosulfonic acid (4.4 mol) at a controlled temperature, typically around 110-115 °C.

-

Stir the reaction mixture at this temperature for several hours to ensure complete sulfonation.

-

Cool the mixture to approximately 70 °C and slowly add thionyl chloride (0.92 mol).

-

Continue stirring until the evolution of gas ceases.

-

Carefully pour the cooled reaction mixture into ice-water to precipitate the 3-nitrobenzenesulfonyl chloride.

-

Collect the solid product by filtration, wash with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Step 2: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

This procedure is a general method for the synthesis of N-substituted sulfonamides.[7][8]

-

Materials: 3-Nitrobenzenesulfonyl chloride, Ethylamine (aqueous solution), Dichloromethane (or other suitable aprotic solvent), Triethylamine (or another non-nucleophilic base), 1N Hydrochloric acid, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of ethylamine (1.1 eq) to the stirred reaction mixture, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1N hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-Ethyl-3-nitrobenzenesulfonamide.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of N-Ethyl-3-nitrobenzenesulfonamide.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

| Spectroscopic Data | Details | Reference |

| ¹³C NMR | Chemical shifts (in CDCl₃) are available in the SpectraBase database. | [9] |

Potential Biological Activities and Signaling Pathway Involvement

While direct biological studies on N-Ethyl-3-nitrobenzenesulfonamide are not extensively reported, the broader class of sulfonamides exhibits a wide range of pharmacological activities.[10][11] These activities often stem from their ability to mimic endogenous molecules and interact with specific enzymes or receptors.

Potential as Enzyme Inhibitors

Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases.[12] The structural features of N-Ethyl-3-nitrobenzenesulfonamide make it a candidate for investigation as an inhibitor of other enzyme classes as well.

Potential Anticancer Activity

Numerous nitrobenzenesulfonamide derivatives have been investigated for their anticancer properties.[7][13] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways crucial for cancer cell survival and proliferation.

Potential Modulation of Signaling Pathways

Sulfonamide-based drugs have been shown to modulate several key signaling pathways implicated in disease.

-

NF-κB Signaling: Some sulfonamide diuretics have been observed to influence the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.[14]

-

Unfolded Protein Response (UPR): A class of sulfonamidebenzamides has been identified as selective activators of the apoptotic C/EBP-homologous protein (CHOP) pathway within the unfolded protein response, a cellular stress response implicated in cancer.[15]

The following diagram illustrates a hypothetical mechanism by which a sulfonamide derivative could modulate a generic signaling pathway, leading to a cellular response.

Caption: Hypothetical modulation of a signaling pathway by N-Ethyl-3-nitrobenzenesulfonamide.

Safety Information

Detailed toxicological data for N-Ethyl-3-nitrobenzenesulfonamide is not available. However, for the related compound, sodium 3-nitrobenzenesulfonate, the following hazards are identified: it may cause skin and serious eye irritation, and may cause an allergic skin reaction.[16] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-Ethyl-3-nitrobenzenesulfonamide represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is scarce, its structural relationship to a broad class of pharmacologically active sulfonamides suggests that it may possess interesting biological properties. This technical guide provides a foundation of its chemical characteristics, a plausible synthetic route, and an overview of potential areas of biological investigation. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further studies to elucidate the therapeutic potential of this and related molecules.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 7. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dcfinechemicals.com [dcfinechemicals.com]

Physicochemical Properties of N-Ethyl 3-nitrobenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 3-nitrobenzenesulfonamide is an organic compound featuring a sulfonamide group, a nitro group, and an ethyl substituent attached to a benzene ring. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its physicochemical properties essential for researchers and developers. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound (CAS No. 28860-09-5), details relevant experimental protocols for their determination, and outlines a general workflow for its synthesis and characterization.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in various systems, including its solubility, absorption, and potential biological activity. The available quantitative data is summarized in the tables below. It is important to note that there are discrepancies in the reported melting points, which may be due to different experimental conditions or sample purities.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 28860-09-5 | Santa Cruz Biotechnology |

| Molecular Formula | C₈H₁₀N₂O₄S | Santa Cruz Biotechnology |

| Molecular Weight | 230.2 g/mol | Santa Cruz Biotechnology |

| Appearance | White powder / Yellow solid | [1] |

| Melting Point | 86-87 °C | [2][3] |

| 105-107 °C | [4] | |

| Boiling Point | 378.4 °C at 760 mmHg | |

| Density | 1.367 g/cm³ | |

| Refractive Index | 1.56 | |

| Flash Point | 182.6 °C |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for some properties, computational predictions are often utilized. The following table presents predicted values for key physicochemical parameters.

| Property | Predicted Value | Source |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 | ChemDraw Prediction |

| pKa (Acidic) | 9.5 - 10.5 | ChemDraw Prediction |

| Aqueous Solubility | Low | General sulfonamide properties |

Experimental Protocols

Detailed and validated experimental protocols are fundamental to obtaining reliable physicochemical data. Below are methodologies for key experiments cited in the determination of the properties of this compound and similar organic compounds.

Synthesis of this compound

A common method for the synthesis of N-ethyl-3-nitrobenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.

Materials:

-

3-nitrobenzenesulfonyl chloride

-

Ethylamine (e.g., 70% in water)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Cool a solution of aqueous ethylamine in a reaction flask using an ice bath to maintain a temperature of 0-5 °C.

-

With vigorous stirring, add 3-nitrobenzenesulfonyl chloride portion-wise to the cooled ethylamine solution, ensuring the temperature remains between 0-5 °C.

-

Continue stirring the reaction mixture for approximately 15-30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Add cold deionized water to the reaction mixture to precipitate the product.

-

Stir the resulting slurry for an additional 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound product, for example, in a vacuum oven.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered and dry)

Procedure:

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the concentration of a saturated solution of the compound in water.

Materials:

-

This compound

-

Deionized water (or buffer of specific pH)

-

Glass vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of water.

-

Seal the vial and place it on a shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in units such as mg/L or mol/L.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the acidity of the sulfonamide N-H proton.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Co-solvent if the compound has low water solubility (e.g., methanol or DMSO)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a precisely weighed amount of the compound in a known volume of water or a water/co-solvent mixture.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution by adding small, known volumes of the standardized base from the burette.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)

-

A series of standard compounds with known logP values

-

Sample of this compound dissolved in the mobile phase

Procedure:

-

Inject the standard compounds onto the HPLC column and measure their retention times (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column.

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

-

Inject the sample of this compound and determine its retention time and calculate its log(k').

-

Use the calibration curve to determine the logP of this compound from its log(k') value.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments to characterize the physicochemical properties of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Physicochemical Profiling.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some experimental values have been reported, further studies are required to resolve discrepancies in the melting point and to experimentally determine key parameters such as solubility, pKa, and logP. The detailed experimental protocols provided herein offer a foundation for researchers to conduct these necessary characterizations. A comprehensive understanding of these properties is paramount for the effective development and application of this compound in scientific research and drug discovery.

References

- 1. prepchem.com [prepchem.com]

- 2. N-ETHYL-4-ETHYLAMINO-3-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 4. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

In-Depth Technical Guide to the Spectral Data of N-Ethyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Ethyl-3-nitrobenzenesulfonamide (CAS 28860-09-5), a compound of interest in chemical and pharmaceutical research. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Information

| Identifier | Value |

| IUPAC Name | N-Ethyl-3-nitrobenzenesulfonamide |

| CAS Number | 28860-09-5 |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol |

| Chemical Structure |

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for N-Ethyl-3-nitrobenzenesulfonamide.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented here is a compilation from multiple sources to ensure accuracy.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |

| 8.71 - 8.72 | t | ~1.9 | 1H | H-2 (Aromatic) | [1] |

| 8.44 | ddd | 8.2, 2.2, 0.9 | 1H | H-4 (Aromatic) | [1] |

| 8.17 | ddd | 7.7, 1.6, 0.9 | 1H | H-6 (Aromatic) | [1] |

| 7.72 | t | 8.0 | 1H | H-5 (Aromatic) | [1] |

| ~5.0 (variable) | br t | ~6.0 | 1H | N-H (Sulfonamide) | |

| 3.14 | q | 7.2 | 2H | -CH₂- (Ethyl) | [1] |

| 1.20 | t | 7.2 | 3H | -CH₃ (Ethyl) | [1] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 148.1 | C-3 (Aromatic, C-NO₂) | [1] |

| 142.1 | C-1 (Aromatic, C-SO₂) | [1] |

| 133.0 | C-4 (Aromatic) | [1] |

| 130.3 | C-5 (Aromatic) | [1] |

| 127.1 | C-6 (Aromatic) | [1] |

| 122.0 | C-2 (Aromatic) | [1] |

| 38.8 | -CH₂- (Ethyl) | [1] |

| 14.8 | -CH₃ (Ethyl) | [1] |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1330 | Strong | Asymmetric SO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

| ~900 | Medium | S-N Stretch |

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. While a specific experimental mass spectrum for N-Ethyl-3-nitrobenzenesulfonamide was not found, the expected molecular ion peak and major fragmentation patterns can be predicted.

| m/z | Relative Intensity | Assignment |

| 230 | Moderate | [M]⁺ (Molecular Ion) |

| 201 | Moderate | [M - C₂H₅]⁺ |

| 184 | High | [M - NO₂]⁺ |

| 141 | High | [SO₂C₆H₄]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance 400 MHz spectrometer or equivalent.

-

Sample Preparation : Approximately 5-10 mg of N-Ethyl-3-nitrobenzenesulfonamide is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition : The spectrum is acquired at room temperature. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The spectrum is acquired using a proton-decoupled pulse sequence. The spectral width is typically set to ~240 ppm. A longer acquisition time and a relaxation delay of 2-5 seconds are used. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

-

Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe or through a GC column if volatile. The sample is heated to ensure vaporization.

-

Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of N-Ethyl-3-nitrobenzenesulfonamide.

Caption: Synthesis and Characterization Workflow.

Logical Relationship of Spectral Data

This diagram shows the logical relationship between the different types of spectral data and the structural information they provide for N-Ethyl-3-nitrobenzenesulfonamide.

Caption: Spectral Data and Structural Information.

References

An In-depth Technical Guide to the Solubility of N-Ethyl 3-nitrobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-Ethyl 3-nitrobenzenesulfonamide, a key intermediate in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols, enabling researchers to generate this vital data in-house. The focus is on the widely accepted isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, a robust and reliable technique for solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental parameter in pharmaceutical sciences. For a compound like this compound, understanding its solubility profile in a range of organic solvents is paramount for several reasons:

-

Process Chemistry: Efficient synthesis and purification of this compound rely on selecting appropriate solvents for reactions, crystallization, and chromatography. A notable study on the synthesis of naphthoquinone analogs as proteasome inhibitors describes the purification of this compound using a mixture of ethyl acetate and hexane, indicating its solubility in these solvents.

-

Formulation Development: The ability to formulate a drug substance into a stable and effective dosage form is directly linked to its solubility. Poor solubility can lead to challenges in developing both oral and parenteral formulations.

-

Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. A compound must have adequate solubility in gastrointestinal fluids to be absorbed into the bloodstream and exert its therapeutic effect.

-

Preclinical Studies: In vitro and in vivo screening assays often require the test compound to be in solution. Inaccurate solubility data can lead to misleading results in these crucial early-stage studies.

Given the importance of this parameter, this guide provides a detailed framework for the experimental determination of the solubility of this compound.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.[1][2] The protocol involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) of analytical grade or higher

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Solvent Mixtures: Prepare the desired organic solvents. Ensure they are degassed to avoid bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Add a known volume of the selected organic solvent to each vial. The vials are then sealed and placed in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau, indicating equilibrium.

-

Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed for a short period to allow the excess solid to settle. A sample of the supernatant is then carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.[4]

-

Quantification by HPLC: The clear filtrate is then diluted with an appropriate mobile phase and analyzed by a validated HPLC method to determine the concentration of this compound.[5][6]

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is suitable for the quantification of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shape improvement).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength where this compound has maximum absorbance.

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Presentation and Visualization

The quantitative solubility data obtained should be summarized in a clear and structured table to facilitate comparison between different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Illustrative)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined |

Note: The table above is a template. The actual data needs to be generated through the experimental protocol described in this guide.

Visualizing the Experimental Workflow

A diagram illustrating the logical flow of the solubility determination process can aid in understanding the experimental setup.

Figure 1: Workflow for solubility determination.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. scielo.br [scielo.br]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tis.wu.ac.th [tis.wu.ac.th]

N-Ethyl 3-nitrobenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl 3-nitrobenzenesulfonamide is a synthetic organic compound featuring a nitro group and an ethylsulfonamide moiety attached to a benzene ring. While specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis falls within the well-established class of reactions for producing N-substituted sulfonamides. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of the broader biological activities and potential signaling pathways associated with the nitrobenzenesulfonamide chemical class.

Introduction

Nitrobenzenesulfonamides are a class of organic compounds that have garnered significant interest in both synthetic chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing functionality, and the sulfonamide group, a key pharmacophore in many therapeutic agents, imparts unique chemical and biological properties to these molecules. They serve as versatile building blocks in organic synthesis and have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1]

This compound, a specific member of this class, is utilized as a chemical intermediate and a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[2] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 28860-09-5 | [3] |

| Molecular Formula | C₈H₁₀N₂O₄S | [3] |

| Molecular Weight | 230.2 g/mol | [3] |

| Appearance | White to light yellow crystals | [4] |

| Solubility | Soluble in common organic solvents like DMSO and methanol | [4] |

| Purity (typical) | ≥98% | [2][5] |

| Storage | Room temperature | [2] |

Synthesis and Characterization

The synthesis of this compound is predicated on the general and robust reaction of a nitrobenzenesulfonyl chloride with an amine.[1] A plausible and commonly employed method involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related N-alkylated nitrobenzenesulfonamides.[6]

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Aqueous ethylamine (e.g., 70%)

-

Deionized water

-

Suitable organic solvent for purification (e.g., ethanol, isopropanol)

Procedure:

-

In a reaction vessel equipped with a stirrer and maintained at a low temperature (e.g., 0-5 °C) using an ice bath, add the aqueous ethylamine solution.

-

Slowly, and in a portion-wise manner, add 3-nitrobenzenesulfonyl chloride to the cooled ethylamine solution while maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture for a designated period (e.g., 15-30 minutes) to ensure the reaction goes to completion.

-

To precipitate the product, add cold deionized water to the reaction mixture while maintaining the low temperature.

-

Stir the resulting suspension for an additional 30 minutes.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.

-

Dry the purified this compound, for instance, in a vacuum oven.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule by identifying the different types of protons and carbons and their connectivity.

-

High-Performance Liquid Chromatography (HPLC): This technique is employed to assess the purity of the compound.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not extensively reported, the broader class of nitrobenzenesulfonamides has shown promise in several therapeutic areas.

General Biological Activities of Nitrobenzenesulfonamides

-

Anticancer Activity: Various nitrobenzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[1]

-

Antimicrobial Activity: The nitroaromatic scaffold is a known feature in a number of antimicrobial compounds.[1][7][8]

-

Anti-inflammatory Activity: Some sulfonamide-containing compounds have demonstrated anti-inflammatory properties.[1]

Potential Signaling Pathway: Estrogen-Related Receptor Alpha (ERRα)

Recent research has identified a p-nitrobenzenesulfonamide derivative as a potent inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[9][10][11][12] ERRα is a nuclear receptor that plays a crucial role in regulating cellular metabolism and is implicated in the progression of certain cancers, including triple-negative breast cancer.[1][13][14][15]

The inhibitory action of the p-nitrobenzenesulfonamide on ERRα suggests a potential mechanism of action for this class of compounds. By acting as an inverse agonist, the compound can suppress the transcriptional activity of ERRα, thereby affecting downstream cellular processes that are dependent on this receptor.[9][11]

Below is a conceptual diagram illustrating the general signaling pathway of ERRα and the point of inhibition by a nitrobenzenesulfonamide inverse agonist.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

- 6. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - ProQuest [proquest.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ERRα: a metabolic function for the oldest orphan - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Elucidation of N-Ethyl 3-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the structural analysis of N-Ethyl 3-nitrobenzenesulfonamide. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines established protocols and computational approaches based on studies of analogous sulfonamide structures. The quantitative data presented herein is illustrative and derived from typical findings for structurally related molecules to serve as a benchmark for future research.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a nitro group and an N-ethylsulfonamide group. Its chemical properties are dictated by the interplay of these functional groups. The molecular formula is C₈H₁₀N₂O₄S, and it has a molecular weight of approximately 230.24 g/mol .[1][2]

Synthesis and Experimental Characterization

A common and effective method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3]

The synthesis of this compound can be achieved by the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Procedure:

-

3-nitrobenzenesulfonyl chloride (1.0 equiv) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

The solution is cooled to 0 °C in an ice bath.

-

Ethylamine (1.2 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv) are added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.

Protocol for Crystal Growth and Data Collection:

-

High-purity this compound is dissolved in a minimal amount of a suitable solvent (e.g., acetone, ethanol).

-

A co-solvent in which the compound is less soluble (e.g., hexane, water) is slowly introduced via vapor diffusion or layering.

-

The solution is left undisturbed at a constant temperature to allow for the slow growth of single crystals.

-

A suitable crystal is mounted on a goniometer and subjected to X-ray diffraction analysis. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Theoretical (Computational) Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, electronic, and vibrational properties of molecules.

Geometry Optimization and Vibrational Frequency Analysis:

-

An initial 3D structure of this compound is generated using molecular modeling software.

-

The geometry of the molecule is optimized in the gas phase using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).[4] This process finds the lowest energy conformation of the molecule.

-

Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.

Data Presentation: Structural Parameters

The following tables summarize the kind of quantitative data that would be obtained from the experimental and theoretical studies described. The values are hypothetical, based on data from similar sulfonamide structures.[5]

Table 1: Hypothetical Geometrical Parameters for this compound (Optimized by DFT/B3LYP/6-311++G(d,p))

| Bond Lengths | Value (Å) | Bond Angles | Value (°) ** | Dihedral Angles | Value (°) ** |

| S-O1 | 1.435 | O1-S-O2 | 120.5 | O1-S-N-C7 | 55.0 |

| S-O2 | 1.435 | O1-S-N | 107.2 | O2-S-N-C7 | -175.0 |

| S-N | 1.640 | O2-S-N | 107.2 | C1-S-N-C7 | -60.2 |

| S-C1 | 1.770 | O1-S-C1 | 108.5 | S-N-C7-C8 | 178.5 |

| N-C7 | 1.475 | O2-S-C1 | 108.5 | C3-C4-N2-O3 | 179.8 |

| C7-C8 | 1.530 | N-S-C1 | 104.5 | C5-C4-N2-O4 | -0.2 |

| C3-N2 | 1.470 | S-N-C7 | 118.0 | ||

| N2-O3 | 1.225 | N-C7-C8 | 110.0 | ||

| N2-O4 | 1.225 | C2-C3-N2 | 119.0 |

Table 2: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| N-H Stretch (if primary/secondary) | N/A | N/A | N/A |

| C-H (Aromatic) Stretch | 3100-3000 | 3085 | 3088 |

| C-H (Aliphatic) Stretch | 2980-2900 | 2975, 2940 | 2978, 2942 |

| S=O Asymmetric Stretch | 1350-1310 | 1345 | 1348 |

| S=O Symmetric Stretch | 1165-1145 | 1160 | 1162 |

| NO₂ Asymmetric Stretch | 1540-1520 | 1530 | 1533 |

| NO₂ Symmetric Stretch | 1355-1345 | 1350 | 1352 |

| S-N Stretch | 940-900 | 935 | 938 |

| C-S Stretch | 800-600 | 740 | 741 |

Visualizations: Workflows and Structures

The following diagrams illustrate the logical workflows for the experimental and computational analysis of this compound.

References

N-Ethyl 3-nitrobenzenesulfonamide: Uncharted Territory in Biological Activity

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the mechanism of action for N-Ethyl 3-nitrobenzenesulfonamide (CAS Number: 28860-09-5). Despite its availability from various chemical suppliers, there is currently no published research detailing its biological targets, cellular effects, or the signaling pathways it may modulate.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the core mechanism of action of this compound. However, extensive searches have yielded no specific data on its biological activity. The compound is primarily listed in chemical supplier catalogs, which provide basic physicochemical properties but no information on its pharmacological effects.

While research exists for structurally related compounds, such as N-tert-Butyl-3-nitro-benzenesulfonamide and various N-ethyl-N-methylbenzenesulfonamide derivatives, these findings are not directly applicable to this compound. The subtle differences in chemical structure can lead to vastly different biological activities, making extrapolation of data unreliable and scientifically unsound.

Consequently, the core requirements of this guide—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.

Future Directions

The lack of information on the biological effects of this compound presents a clear opportunity for novel research. Initial studies could involve high-throughput screening assays to identify potential biological targets. Should any significant activity be observed, subsequent research could focus on:

-

Target Identification and Validation: Elucidating the specific molecular targets through techniques such as affinity chromatography, mass spectrometry, and genetic approaches.

-

In Vitro and In Vivo Efficacy Studies: Assessing the compound's effects in relevant cell-based assays and animal models to determine its therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationships.

Below is a conceptual workflow for initiating the investigation into the mechanism of action of this compound.

Figure 1. A generalized workflow for the initial investigation and preclinical development of a novel compound like this compound.

Until such studies are conducted and published, the mechanism of action of this compound will remain unknown. This document serves to highlight this knowledge gap and encourage the scientific community to explore the potential biological activities of this compound.

N-Ethyl 3-nitrobenzenesulfonamide: A Synthetic Intermediate in the Pursuit of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl 3-nitrobenzenesulfonamide is a crucial chemical intermediate, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. While direct evidence of its intrinsic biological activity is not extensively documented in publicly available research, its role as a precursor in the development of novel anticancer agents, specifically proteasome and carbonic anhydrase inhibitors, is well-established. This guide provides a comprehensive overview of its synthetic applications, detailing its transformation into key amino derivatives and their subsequent incorporation into biologically active compounds.

Role as a Synthetic Intermediate

Current scientific literature highlights this compound's function as a foundational building block in multi-step synthetic pathways. Its nitro group can be readily reduced to an amine, providing a reactive site for further molecular elaboration. This strategic placement of a modifiable functional group makes it a valuable starting material in medicinal chemistry.

Synthesis of Proteasome Inhibitor Precursors

This compound serves as the starting material for the synthesis of 3-Amino-N-ethylbenzenesulfonamide.[1] This amino derivative is a key component in the generation of novel naphthoquinone analogs that have been investigated as proteasome inhibitors.[1][2] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy.

The synthetic transformation is outlined in the workflow below:

Synthesis of Carbonic Anhydrase Inhibitor Precursors

In a related application, a structural isomer, 4-Amino-N-ethyl-3-nitrobenzenesulfonamide, is synthesized and utilized in the creation of novel carbonic anhydrase inhibitors.[3][4] Carbonic anhydrases are a family of enzymes involved in pH regulation, and their inhibition is a therapeutic target in various diseases, including cancer.[3][4]

The general synthetic approach is depicted below:

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine.

Experimental Protocol

While specific reaction conditions can vary, a general procedure is as follows:

-

Reaction Setup: 3-nitrobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cooled in an ice bath.

-

Amine Addition: A solution of ethylamine is added dropwise to the cooled solution of the sulfonyl chloride. A base, such as triethylamine or pyridine, may be included to scavenge the hydrochloric acid byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization or column chromatography, to yield this compound as a solid.

Quantitative Data

As this compound is primarily an intermediate, there is a lack of quantitative data regarding its direct biological activity in the reviewed literature. The focus of quantitative analysis in the cited studies is on the final, more complex molecules. For instance, the inhibitory activities (e.g., IC50 values) are reported for the naphthoquinone-based proteasome inhibitors and the benzimidazole-based carbonic anhydrase inhibitors that are synthesized from precursors derived from this compound.

Conclusion

This compound is a synthetically valuable molecule in the field of medicinal chemistry. Its significance lies not in its own biological activity, but in its utility as a precursor for the synthesis of potent and selective inhibitors of key biological targets, such as the proteasome and carbonic anhydrases. Researchers and drug development professionals can leverage the established synthetic routes involving this intermediate to explore novel therapeutic agents for the treatment of cancer and other diseases. Future research may uncover direct biological activities of this compound, but its current and primary value remains in its role as a versatile synthetic building block.

References

- 1. Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Ethyl-3-nitrobenzenesulfonamide: A Technical Guide for Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of N-Ethyl-3-nitrobenzenesulfonamide as a potential biochemical probe in the field of proteomics. While direct proteomics studies utilizing this specific compound are not yet prevalent in published literature, its chemical structure, featuring a sulfonamide and a nitro group, suggests significant potential for covalent protein modification and target identification. This document outlines the theoretical framework for its use, drawing parallels with established methodologies for similar chemical moieties. We provide hypothetical experimental protocols, data presentation formats, and visualizations to guide researchers in designing and implementing studies with N-Ethyl-3-nitrobenzenesulfonamide for applications such as target deconvolution, activity-based protein profiling (ABPP), and drug discovery.

Introduction to N-Ethyl-3-nitrobenzenesulfonamide in Chemical Proteomics

Chemical proteomics utilizes small molecule probes to study protein function, interactions, and localization within complex biological systems.[1][2] These probes often form covalent bonds with their protein targets, enabling their enrichment and identification via mass spectrometry.[3] N-Ethyl-3-nitrobenzenesulfonamide possesses two key functional groups that suggest its utility as a chemical probe: the sulfonamide and the nitro group.

The sulfonamide motif is a well-established pharmacophore known to interact with various proteins.[4][5] While typically non-covalent, related sulfonyl fluorides are known to act as reactive electrophiles, covalently modifying serine, threonine, tyrosine, lysine, cysteine, and histidine residues.[6] This suggests that N-Ethyl-3-nitrobenzenesulfonamide could be chemically modified to a more reactive sulfonyl fluoride derivative to act as a broad-spectrum covalent probe.

The nitro group , particularly in a nitroaromatic context, can function as a "masked electrophile."[7] Under specific enzymatic conditions, such as within the active site of certain enzymes, the nitro group can be reduced to reactive nitroso and hydroxylamine intermediates that can covalently modify nucleophilic residues like cysteine.[7][8] This property could allow for context-dependent labeling of proteins.

Chemical Properties of N-Ethyl-3-nitrobenzenesulfonamide:

| Property | Value | Reference |

| CAS Number | 28860-09-5 | [9] |

| Molecular Formula | C₈H₁₀N₂O₄S | [9] |

| Molecular Weight | 230.2 g/mol | [9] |

Potential Applications in Proteomics Research

The unique chemical features of N-Ethyl-3-nitrobenzenesulfonamide suggest several key applications in proteomics:

-

Target Identification and Validation: By using a tagged version of the compound, researchers can identify its protein binding partners in a cellular context, helping to elucidate its mechanism of action.[1][10]

-

Activity-Based Protein Profiling (ABPP): As a potential covalent modifier, it could be used to profile the activity of specific enzyme classes that recognize the sulfonamide or are susceptible to modification by the activated nitro group.[11]

-

Covalent Ligand Discovery: The compound could serve as a starting point for the development of more potent and selective covalent inhibitors for identified protein targets.[3]

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the use of N-Ethyl-3-nitrobenzenesulfonamide in a chemical proteomics workflow. These are based on established methods for covalent probes.[12][13]

Synthesis of an Alkyne-Tagged N-Ethyl-3-nitrobenzenesulfonamide Probe

To enable downstream detection and enrichment, a bioorthogonal handle, such as an alkyne group, must be incorporated into the molecule. This allows for "click chemistry" ligation to a reporter tag (e.g., biotin or a fluorophore).[14][15] A synthetic route would involve modifying the ethyl group or the benzene ring with a propargyl group.

Protocol for In-Cellular Protein Labeling

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., a cancer cell line) to 70-80% confluency.

-

Treat cells with the alkyne-tagged N-Ethyl-3-nitrobenzenesulfonamide probe at various concentrations (e.g., 1, 10, 50 µM) for a defined period (e.g., 1-4 hours).

-

Include a vehicle control (e.g., DMSO) and a negative control probe (a structurally similar but non-reactive version, if available).[2]

-

-

Cell Lysis:

-

Wash cells twice with cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Sonicate the lysate to shear DNA and ensure complete lysis.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Protocol for Click Chemistry and Protein Enrichment

-

Click Reaction:

-

To 1 mg of protein lysate, add the following click chemistry reagents:

-

Biotin-azide (final concentration 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

-

Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

-

-

Incubate the reaction for 1 hour at room temperature with gentle shaking.

-

-

Protein Precipitation and Enrichment:

-

Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour.

-

Pellet the proteins by centrifugation and wash the pellet with cold methanol.

-

Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.

-

Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature to enrich for biotinylated (probe-labeled) proteins.

-

Wash the beads extensively with 0.2% SDS in PBS, followed by PBS washes to remove non-specifically bound proteins.

-

Protocol for On-Bead Digestion and Mass Spectrometry

-

Reduction, Alkylation, and Digestion:

-

Resuspend the streptavidin beads in a buffer containing 6 M urea.

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

-

Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteines.

-

Dilute the urea concentration to less than 1 M with 50 mM ammonium bicarbonate.

-

Add sequencing-grade trypsin (e.g., at a 1:50 enzyme to protein ratio) and incubate overnight at 37°C.

-

-

Peptide Elution and Desalting:

-

Collect the supernatant containing the digested peptides.

-

Elute any remaining peptides from the beads with a solution of 0.1% formic acid.

-

Combine the peptide solutions and desalt using a C18 StageTip.

-

-

LC-MS/MS Analysis:

Data Presentation and Analysis

Quantitative proteomics data should be presented in a clear and structured format to allow for easy interpretation and comparison across different experimental conditions.

Table 1: Hypothetical List of Proteins Covalently Modified by N-Ethyl-3-nitrobenzenesulfonamide Probe in a Cancer Cell Line. This table illustrates how to present identified protein targets with their quantitative data.

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Probe/Control) | p-value | Site of Modification |

| P04637 | TP53 | Cellular tumor antigen p53 | 8.2 | 0.001 | Cys124 |

| P62258 | 1433E | 14-3-3 protein epsilon | 6.5 | 0.005 | Tyr180 |

| Q06830 | PRDX1 | Peroxiredoxin-1 | 5.1 | 0.012 | Cys52 |

| P31946 | GDI1 | Rab GDP dissociation inhibitor alpha | 4.8 | 0.021 | Lys94 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.5 | 0.150 | - |

Figure 1: Volcano Plot of Enriched Proteins. A volcano plot is a common way to visualize proteins that are significantly enriched in the probe-treated sample compared to the control.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to clearly illustrate experimental workflows and biological pathways.

Experimental Workflow

The overall experimental workflow for target identification using an alkyne-tagged N-Ethyl-3-nitrobenzenesulfonamide probe is depicted below.

Hypothetical Signaling Pathway

Let's hypothesize that N-Ethyl-3-nitrobenzenesulfonamide targets a key kinase in a cancer-related signaling pathway. A diagram can illustrate this proposed mechanism.

Conclusion

N-Ethyl-3-nitrobenzenesulfonamide presents an intriguing scaffold for the development of novel chemical probes for proteomics research. Its sulfonamide and nitro functionalities offer potential for covalent modification of protein targets. While further research is required to validate its utility, the methodologies and frameworks presented in this guide provide a solid foundation for researchers to explore its applications in target discovery and functional proteomics. The successful application of such probes will undoubtedly contribute to a deeper understanding of complex biological processes and accelerate the development of new therapeutic agents.

References

- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 12. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Synthesis of N-Ethyl-3-nitrobenzenesulfonamide: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-Ethyl-3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and ethylamine. The protocol details the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the target compound. This synthesis is a fundamental example of sulfonamide formation, a critical reaction in the development of various pharmaceutical agents.

Introduction

Sulfonamides represent a significant class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The synthesis of N-substituted sulfonamides is a cornerstone reaction in organic and medicinal chemistry. The protocol described herein outlines the straightforward and efficient synthesis of N-Ethyl-3-nitrobenzenesulfonamide. This is achieved through the nucleophilic substitution reaction of 3-nitrobenzenesulfonyl chloride with ethylamine, in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is widely applicable for the generation of diverse sulfonamide libraries for drug discovery programs.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide. The expected yield is based on typical results for similar sulfonamide synthesis reactions.

| Parameter | Value |

| Reactants | |

| 3-Nitrobenzenesulfonyl chloride | 1.0 eq |

| Ethylamine (70% in water) | 2.0 eq |

| Triethylamine | 1.5 eq |

| Solvent | Dichloromethane (DCM) |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product Information | |

| Product Name | N-Ethyl-3-nitrobenzenesulfonamide |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield & Purity | |

| Yield | 85-95% (representative) |

| Purity | >95% (after purification) |

Experimental Protocol

Materials and Equipment

-

3-Nitrobenzenesulfonyl chloride (98%)

-

Ethylamine (70% solution in water)

-

Triethylamine (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

-

Addition of Base and Amine: To the cooled solution, add triethylamine (1.5 eq). In a separate beaker, dilute the 70% aqueous ethylamine solution (2.0 eq) with a small amount of DCM. Add this ethylamine solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude N-Ethyl-3-nitrobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary to yield a pure solid.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide.

Logical Relationship of Synthesis

Caption: Logical relationship of reactants and products in the synthesis.

Synthesis of N-Ethyl-3-nitrobenzenesulfonamide: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Ethyl-3-nitrobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed methodology based on established chemical principles.

Introduction

N-Ethyl-3-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities. The presence of the nitro group and the ethylsulfonamide moiety makes this compound a versatile intermediate for the synthesis of more complex molecules. This protocol outlines the synthesis from commercially available starting materials, ensuring reproducibility and high purity of the final product.

Reaction Scheme

The synthesis of N-Ethyl-3-nitrobenzenesulfonamide is typically achieved through a two-step process. The first step involves the chlorosulfonation of nitrobenzene to produce 3-nitrobenzenesulfonyl chloride. The second step is the reaction of the resulting sulfonyl chloride with ethylamine to yield the desired product.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Caption: Synthesis of the intermediate 3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

Caption: Final synthesis of N-Ethyl-3-nitrobenzenesulfonamide.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the starting materials and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Liquid |

| Chlorosulfonic Acid | ClHO₃S | 116.52 | Liquid |

| 3-Nitrobenzenesulfonyl Chloride | C₆H₄ClNO₄S | 221.62 | Solid |

| Ethylamine (70% in water) | C₂H₇N | 45.08 | Liquid |

| N-Ethyl-3-nitrobenzenesulfonamide | C₈H₁₀N₂O₄S | 230.24 [1] | Solid |

Experimental Protocols

Materials and Equipment:

-

Nitrobenzene

-

Chlorosulfonic acid

-

Thionyl chloride (optional)

-

Ethylamine (70% solution in water)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This procedure is based on established methods for the chlorosulfonation of nitrobenzene.

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Add chlorosulfonic acid (4 molar equivalents relative to nitrobenzene) to the flask and cool it in an ice bath.

-

Slowly add nitrobenzene (1 molar equivalent) dropwise from the dropping funnel while maintaining the temperature between 110-115°C.

-

After the addition is complete, heat the reaction mixture and stir for several hours.

-

Optionally, for improved yield, cool the mixture to 60-80°C and add thionyl chloride (0.2 to 1.0 molar equivalent) and continue stirring.

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

The solid 3-nitrobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the product under vacuum. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of N-Ethyl-3-nitrobenzenesulfonamide

This protocol is adapted from procedures for the synthesis of similar nitrobenzenesulfonamides.[2]

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine a 70% aqueous solution of ethylamine and a suitable solvent such as methanol or dichloromethane.

-

Cool the solution to 0-5°C.

-

Add 3-nitrobenzenesulfonyl chloride (1 molar equivalent) portion-wise to the cooled ethylamine solution, ensuring the temperature remains below 5°C.[2]

-